BenchChemオンラインストアへようこそ!

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one

Fragment-based drug discovery Ligand efficiency Scaffold minimalism

2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 118768-05-1) is a minimally substituted, bicyclic heterocycle belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one class—a privileged scaffold in kinase inhibitor drug discovery. With a molecular weight of 163.18 g/mol and a computed XLogP3-AA of 0.1, this compound embodies the core template in its simplest functionalized form, lacking the elaborate 2-anilino, 5-alkyl, 6-acyl, or 8-cycloalkyl substituents that characterize the majority of biologically optimized analogs.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 118768-05-1
Cat. No. B6598638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one
CAS118768-05-1
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=NC=C2CCC(=O)NC2=N1
InChIInChI=1S/C8H9N3O/c1-5-9-4-6-2-3-7(12)11-8(6)10-5/h4H,2-3H2,1H3,(H,9,10,11,12)
InChIKeyBXRNJOQSMMYQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 118768-05-1): Technical Baseline for a Minimal Pyridopyrimidinone Scaffold


2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 118768-05-1) is a minimally substituted, bicyclic heterocycle belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one class—a privileged scaffold in kinase inhibitor drug discovery [1]. With a molecular weight of 163.18 g/mol and a computed XLogP3-AA of 0.1, this compound embodies the core template in its simplest functionalized form, lacking the elaborate 2-anilino, 5-alkyl, 6-acyl, or 8-cycloalkyl substituents that characterize the majority of biologically optimized analogs [2]. It is commercially available at 98% purity as a research-grade building block, positioning it as a strategic entry point for fragment-based discovery, scaffold-hopping campaigns, and the construction of proprietary screening libraries where downstream intellectual property freedom and synthetic tractability are paramount .

Why the 2-Methyl Pyridopyrimidinone Core Cannot Be Replaced by More Complex In-Class Analogs


Despite sharing the pyrido[2,3-d]pyrimidin-7-one bicyclic system, the vast majority of published and commercially available analogs carry extensive substitution at multiple positions (e.g., C2-anilino, C5-methyl/aryl, C6-carbonyl/heterocycle, C8-alkyl/cyclopentyl) that profoundly alters three properties critical for chemical biology and early-stage medicinal chemistry: (i) molecular weight and lipophilicity—elaborated analogs typically exceed MW 350 and XLogP 3, whereas this compound remains at MW 163 and XLogP 0.1, affecting solubility, permeability, and ligand efficiency metrics; (ii) synthetic accessibility—the unadorned scaffold is accessible in fewer synthetic steps (classic Gould–Jacobs or pyrimidine annulation routes), enabling rapid analoging without the protecting-group or cross-coupling complexity required by heavily substituted congeners; and (iii) target-agnostic starting point—highly optimized analogs (e.g., C5-substituted EGFR T790M inhibitors with IC50 values of 0.80 nM or 2-substituted CDK4/6 inhibitors with exquisite kinase selectivity) carry predetermined pharmacological fingerprints that constrain their utility as unbiased screening probes or tools for novel target identification [1][2]. Substituting a C5-methylated or 2-anilino-substituted analog for the 2-methyl core scaffold would introduce pre-existing kinase inhibition liabilities and confound hit triage in phenotypic or target-based screens.

Quantitative Differentiation Evidence: 2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one vs. Elaborated In-Class Analogs


Molecular Weight and Ligand Efficiency Differential vs. Optimized CDK4/6 and EGFR Inhibitors

The target compound (MW = 163.18 Da) is among the smallest functionalized pyrido[2,3-d]pyrimidin-7-one derivatives commercially available, representing a 2.2- to 3.7-fold reduction in molecular weight relative to optimized in-class kinase inhibitors [1]. This size advantage translates directly into superior starting ligand efficiency metrics when used as a fragment or early lead scaffold, as elaborated analogs (e.g., the C2-anilino/C8-ethyl CDK4 inhibitor 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one, MW = 294.3 Da; or the C5-substituted EGFR T790M inhibitor 9f) are pre-weighted toward higher molecular complexity and lipophilicity, reducing the room for property-based optimization [2][3].

Fragment-based drug discovery Ligand efficiency Scaffold minimalism

Synthetic Step-Count and Accessibility Advantage Over Polysubstituted Analogs

The compound is accessible via classical Gould–Jacobs methodology—condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by thermal cyclization—requiring as few as 2–3 linear steps without transition-metal-catalyzed cross-couplings [1]. In contrast, the C-2 position in biologically optimized analogs (e.g., 8-ethyl-2-[4-(4-methylpiperazin-1-yl)phenylamino]-8H-pyrido[2,3-d]pyrimidin-7-one, which achieves CDK4 IC50 = 85 nM) necessitates Buchwald–Hartwig amination or nucleophilic aromatic substitution with elaborated aniline building blocks, adding 3–5 additional synthetic steps and requiring palladium catalysis [2]. The minimal C2-methyl substituent on the target compound preserves the lactam NH and C-4/C-6 positions as unencumbered diversification handles for subsequent parallel chemistry.

Synthetic tractability Parallel library synthesis Medicinal chemistry

Absence of Pre-Existing Kinase Inhibition Confirmed by Class-Level SAR: C2-Methyl vs. C5-Methyl Substitution

Published structure-activity relationships for the pyrido[2,3-d]pyrimidin-7-one class demonstrate that the introduction of a methyl group at the C-5 position is sufficient to confer excellent Cdk4 selectivity over other Cdks and representative tyrosine kinases [1]. The target compound bears a methyl group at C-2 rather than C-5, and critically lacks the 2-anilino substituent that—when combined with an 8-ethyl group—produces Cdk4 IC50 values ranging from 85 nM to 1,020 nM depending on aniline elaboration [2][3]. By inference, the 2-methyl/C-5-unsubstituted scaffold is not expected to engage the Cdk4 ATP-binding pocket with measurable affinity, consistent with the class-level observation that both C-2 anilino elaboration and C-5 alkylation are required for potent kinase inhibition. This absence of predetermined kinase pharmacology is a quantifiable differentiation from C5-methylated or 2-anilino-substituted analogs that carry nanomolar inhibition liabilities.

Kinase selectivity Structure-activity relationship Chemical probe development

Procurement-Relevant Application Scenarios for 2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one


Fragment-Based Lead Generation and FBLD Library Construction

With MW = 163 Da, XLogP = 0.1, and only one hydrogen bond donor, this compound satisfies the Rule of Three (Ro3) criteria for fragment-based lead discovery (FBLD). Unlike heavily substituted in-class analogs that exceed Ro3 limits, the 2-methyl scaffold serves as an ideal fragment hit starting point amenable to structure-based elaboration at C-4, C-5, C-6, and N-8 positions. Procurement of this minimal scaffold enables construction of proprietary fragment libraries without the intellectual property entanglements associated with pre-optimized kinase inhibitor chemotypes [1].

Scaffold-Hopping and Novel Target Deorphanization Campaigns

Because C5-substituted and 2-anilino-substituted pyrido[2,3-d]pyrimidin-7-ones carry established kinase inhibition liabilities (Cdk4/6, EGFR T790M), their use as phenotypic screening probes introduces significant target deconvolution challenges. The 2-methyl scaffold, lacking both C5-alkylation and C2-anilino pharmacophores, is predicted to be substantially less active against the kinome based on class-level SAR [2]. This makes it a superior choice for unbiased phenotypic screens where the objective is to identify novel biological targets rather than to confirm known kinase pharmacology.

Medicinal Chemistry Education and Methodology Development

The 2–3 step synthetic accessibility via classical Gould–Jacobs methodology, combined with the availability of multiple unsubstituted diversification positions (C-4 chloro/amino, C-6 alkylation, N-8 alkylation), makes this compound a cost-effective substrate for developing and teaching parallel synthesis methods, structure–activity relationship exploration, and undergraduate/graduate medicinal chemistry laboratory curricula. The 98% commercial purity ensures reproducible outcomes in academic settings .

Quote Request

Request a Quote for 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.